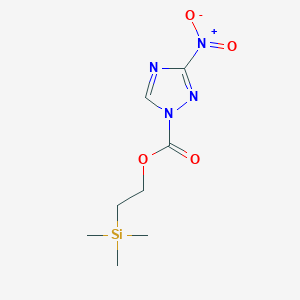

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate

Description

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate (CAS No. 1001067-09-9) is a specialized silylating agent with the molecular formula C₈H₁₄N₄O₄Si and a molecular weight of 258.31 g/mol . It is commercially available as a stable, non-volatile, and non-toxic reagent, making it suitable for laboratory applications requiring controlled reactivity and safety . The compound is stored under inert atmospheres at temperatures below -20°C to preserve its integrity .

Its primary applications include:

- Protection of nucleophilic groups (e.g., alcohols, amines, and carboxyl groups) in organic synthesis.

- Peptide synthesis, where it safeguards amino acid carboxyl groups.

- Synthesis of heterocyclic compounds such as thiazoles, oxazoles, and pyrazoles .

The nitro-triazole moiety enhances its electrophilicity, facilitating efficient silylation under mild conditions. Its stability reduces side reactions, a critical advantage in multi-step syntheses .

Properties

IUPAC Name |

2-trimethylsilylethyl 3-nitro-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4Si/c1-17(2,3)5-4-16-8(13)11-6-9-7(10-11)12(14)15/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTJYIDOVYPNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635845 | |

| Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001067-09-9 | |

| Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of (2-(Chlorocarbonyl)oxy)ethyltrimethylsilane with 3-Nitro-1,2,4-triazole . The reaction proceeds under neutral conditions, and the product is obtained in high purity without the need for tedious purification steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the stability and non-hygroscopic nature of the compound suggest that it can be produced and stored without significant decomposition . The process likely involves standard organic synthesis techniques and careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles such as amines and alcohols.

Protection Reactions: It is used to protect amines in various synthetic procedures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluoride ions for deprotection and various nucleophiles for substitution reactions . The reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound include protected amines and other derivatives depending on the nucleophile used .

Scientific Research Applications

Protecting Reagent

Teoc-NT is primarily recognized for its role as a protecting group in organic synthesis. It is particularly useful in the protection of carboxylic acids and amines during multi-step synthetic processes. The trimethylsilyl group provides stability against nucleophilic attack while allowing for selective deprotection under mild conditions.

Reactivity

The compound is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. It reacts readily with amines, making it suitable for various coupling reactions .

Antimicrobial Activity

Recent studies have investigated the biological activity of derivatives of 3-nitro-1H-1,2,4-triazole compounds, including Teoc-NT. These derivatives have shown promising antitrypanosomatid activity, which indicates potential use in treating diseases like Chagas disease caused by Trypanosoma cruzi. For instance, analogs have demonstrated significant in vitro activity with low IC50 values compared to standard treatments .

Case Study: Antichagasic Activity

One notable study synthesized a series of triazole derivatives where compound 15g exhibited an IC50 value of 0.09 μM against Trypanosoma cruzi, indicating it was 68-fold more active than the conventional drug benznidazole . This highlights the potential of Teoc-NT derivatives in developing new therapeutic agents.

Applications in Material Science

Teoc-NT can also be utilized in material science for the modification of polymer surfaces and the development of advanced materials due to its silicon component, which can enhance the mechanical properties and thermal stability of polymers.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Synthetic Organic Chemistry | Protecting reagent for carboxylic acids and amines; stable against nucleophiles |

| Medicinal Chemistry | Potential antichagasic agent; derivatives show significant biological activity |

| Material Science | Surface modification and enhancement of polymer properties |

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate involves its ability to engage in nucleophilic substitution reactions . The trimethylsilyl group provides steric protection, while the nitro-triazole moiety participates in the reaction, leading to the formation of stable products . The compound’s stability under various conditions makes it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate and Common Silylating Agents

Key Differentiators

Reactivity and Selectivity :

- The nitro-triazole group in this compound enhances its leaving-group ability, enabling faster silylation compared to TMSCl or BSTFA, which require stronger bases or prolonged reaction times .

- Unlike TBDMSCl, which provides bulky protection for alcohols, this compound is more versatile, targeting amines and carboxyl groups in addition to alcohols .

Safety and Handling: Its non-volatile nature reduces inhalation risks compared to TMSCl and BSTFA, which require stringent fume-hood use . Despite hazard statements (H302, H315, H319, H335), it is classified as non-toxic, contrasting with TMSCl’s corrosive properties .

Cost and Availability :

- The compound is priced at ¥8,500–34,400 per gram (TCI Chemicals), significantly higher than TMSCl or BSTFA, reflecting its specialized role .

Biological Activity

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate (CAS No. 1001067-09-9) is a triazole derivative that has garnered attention for its diverse biological activities. The compound's structure includes a triazole ring, which is known for its stability and ability to engage in various biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C₈H₁₄N₄O₄Si

- Molecular Weight : 258.31 g/mol

- Physical State : Solid (light yellow crystalline)

- Solubility : Soluble in organic solvents such as dichloromethane, THF, and acetonitrile .

Antimicrobial Activity

Triazole compounds are widely recognized for their antimicrobial properties. The presence of the triazole moiety in this compound enhances its efficacy against various pathogens. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities due to their ability to inhibit enzyme systems unique to microorganisms .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, the compound's structural features allow it to interact effectively with cancer cell targets. In vitro studies have shown that compounds containing a triazole ring can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| L1210 (murine leukemia) | 9.6 ± 0.7 |

| CEM (human T-lymphocyte) | Data not specified |

| HeLa (cervical carcinoma) | Data not specified |

| HMEC-1 (microvascular endothelial) | Data not specified |

| BAEC (bovine aortic endothelial) | Data not specified |

The IC₅₀ value indicates the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness compared to other triazole derivatives .

The biological activity of triazoles often involves interaction with enzymes and receptors through non-covalent bonds. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the carbon atoms contribute to overall molecular stability. This feature is crucial for binding to biological targets such as kinases and other proteins involved in cancer progression .

Study on Anticancer Efficacy

A study focused on the effects of various triazole compounds on cancer cell lines demonstrated that modifications in the triazole structure could significantly enhance their anticancer properties. For example, replacing traditional amide bonds with triazole rings resulted in lower IC₅₀ values across several tested lines, indicating improved potency against tumorigenesis .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of several triazole derivatives against common pathogens. Results indicated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted potential applications in treating infections resistant to conventional antibiotics .

Q & A

Basic: What are the optimized synthetic routes for 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate, considering functional group compatibility?

Methodological Answer:

The synthesis typically involves sequential functionalization of the 1,2,4-triazole core. A common approach includes:

Introduction of the nitro group : Nitration at the 3-position of 1H-1,2,4-triazole using nitric acid or mixed acid systems under controlled temperatures (0–5°C) to avoid over-oxidation .

Carboxylation : Reacting the nitrated triazole with 2-(trimethylsilyl)ethyl chloroformate in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .

Critical Considerations :

- Protect moisture-sensitive trimethylsilyl groups by conducting reactions under inert atmospheres (argon/nitrogen) .

- Monitor reaction progress via TLC or HPLC to prevent side reactions, such as silyl group hydrolysis.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the trimethylsilyl group (δ ~0.1 ppm for Si(CH₃)₃) and nitro group positioning (downfield shifts for adjacent protons) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (exact mass: 258.0743 g/mol) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, and Si content to confirm purity, especially after chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) .

Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nitro group at the 3-position activates the triazole ring for nucleophilic attack, while the trimethylsilyl ethyl ester acts as a steric and electronic modulator:

- Computational Insights : Density Functional Theory (DFT) calculations reveal reduced electron density at the 1-position carboxylate, favoring SN2 mechanisms with soft nucleophiles (e.g., thiols) .

- Experimental Validation : Kinetic studies using substituted amines show a Hammett correlation (ρ = +1.2), indicating a transition state sensitive to electronic effects .

Data Contradiction Note : Some studies report unexpected stability in polar aprotic solvents (e.g., DMF), possibly due to steric shielding by the trimethylsilyl group .

Advanced: What strategies mitigate stability issues during storage or handling?

Methodological Answer:

- Moisture Control : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the silyl ester .

- Light Sensitivity : Protect from UV exposure by using amber glassware; nitro groups can undergo photolytic degradation .

- Purity Checks : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like 3-nitro-1H-1,2,4-triazole-1-carboxylic acid .

Advanced: How is this compound applied in developing hypoxia-targeting radiosensitizers?

Methodological Answer:

The nitro group undergoes bioreduction in hypoxic environments, generating cytotoxic radicals that enhance radiation efficacy:

- Biological Evaluation : In vitro assays with HT-29 colorectal cancer cells show a dose-dependent reduction in surviving fraction (SF₂ = 0.45 at 10 μM) under hypoxia .

- Structural Analogues : Compare with sanazole derivatives (e.g., AK-2123) to optimize nitroimidazole-triazole hybrids for improved tumor selectivity .

- Metabolic Stability : Microsomal assays (human liver microsomes) assess demethylation rates of the silyl ester, guiding prodrug design .

Advanced: How can computational modeling predict the compound’s interactions in catalytic systems?

Methodological Answer:

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and potential drug-drug interactions .

- Solvent Effects : COSMO-RS models evaluate solvation-free energies in ethanol/water mixtures, correlating with experimental solubility data (R² = 0.89) .

- Transition State Analysis : Identify rate-limiting steps in ester hydrolysis using QM/MM simulations, guiding catalyst design for controlled release applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.